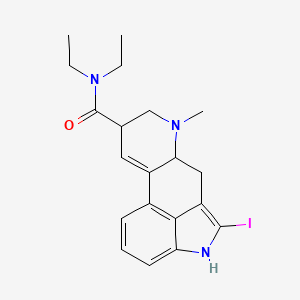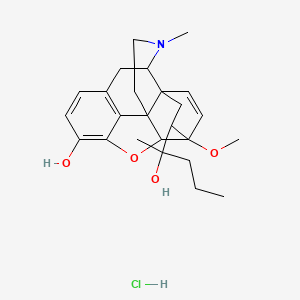
Etorphine-hci
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Etorphine hydrochloride is a semi-synthetic opioid known for its extremely high potency, approximately 1,000 to 3,000 times that of morphine . It was first synthesized in 1960 from oripavine, a compound found in certain poppy plants . Etorphine hydrochloride is primarily used in veterinary medicine to immobilize large animals such as elephants and rhinoceroses due to its rapid onset and high efficacy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Etorphine hydrochloride is synthesized from thebaine, an alkaloid found in the opium poppy . The synthesis involves several steps, including the oxidation of thebaine to form an intermediate compound, followed by a series of chemical reactions to introduce the necessary functional groups . The reaction conditions typically involve the use of strong oxidizing agents and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of etorphine hydrochloride follows a similar synthetic route but on a larger scale. The process is carefully monitored to maintain the purity and potency of the final product. The use of advanced chemical reactors and purification techniques ensures that the compound meets the stringent requirements for veterinary use .
Analyse Des Réactions Chimiques
Types of Reactions: Etorphine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce potential side effects.
Common Reagents and Conditions:
Substitution: Various nucleophiles are used to introduce functional groups into the molecule, enhancing its pharmacological properties.
Major Products Formed: The primary product formed from these reactions is etorphine hydrochloride, which is then purified and formulated for veterinary use .
Applications De Recherche Scientifique
Etorphine hydrochloride has several scientific research applications:
Mécanisme D'action
Etorphine hydrochloride exerts its effects by binding to mu, delta, and kappa opioid receptors in the central nervous system . This binding inhibits the release of neurotransmitters, leading to analgesia and sedation . The compound also has a weak affinity for the nociceptin/orphanin FQ receptor, which may contribute to its overall pharmacological profile .
Comparaison Avec Des Composés Similaires
Morphine: A naturally occurring opioid with significantly lower potency compared to etorphine hydrochloride.
Fentanyl: A synthetic opioid with high potency, used in both human and veterinary medicine.
Uniqueness of Etorphine Hydrochloride: Etorphine hydrochloride’s extreme potency and rapid onset make it uniquely suited for immobilizing large animals, a niche application not commonly addressed by other opioids . Its ability to quickly induce sedation and analgesia, combined with the availability of specific antagonists like diprenorphine, ensures its continued use in veterinary practice .
Propriétés
Formule moléculaire |
C25H34ClNO4 |
|---|---|
Poids moléculaire |
448.0 g/mol |
Nom IUPAC |
19-(2-hydroxypentan-2-yl)-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol;hydrochloride |
InChI |
InChI=1S/C25H33NO4.ClH/c1-5-8-22(2,28)17-14-23-9-10-25(17,29-4)21-24(23)11-12-26(3)18(23)13-15-6-7-16(27)20(30-21)19(15)24;/h6-7,9-10,17-18,21,27-28H,5,8,11-14H2,1-4H3;1H |
Clé InChI |
JNHPUZURWFYYHW-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)C)OC)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate;iodide](/img/structure/B10795334.png)
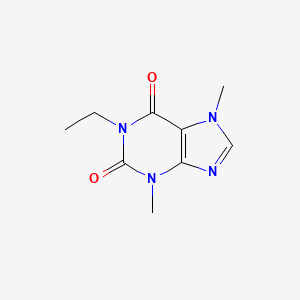
![7-[3-(3-Hydroxy-4-phenylpent-1-enyl)-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10795344.png)
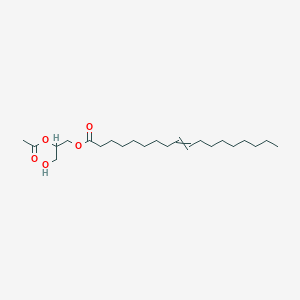
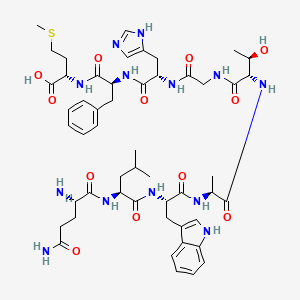

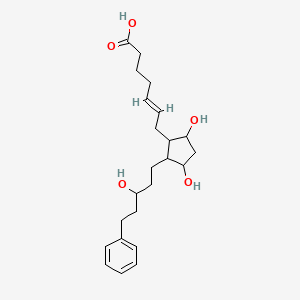
![cyclo[DL-N(Me)Ala-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Phe]](/img/structure/B10795392.png)


![4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B10795405.png)
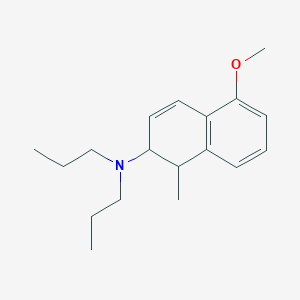
![Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate](/img/structure/B10795415.png)
